molecular formula C12H17NO B13349482 ((2S,4R)-4-(p-Tolyl)tetrahydrofuran-2-yl)methanamine

((2S,4R)-4-(p-Tolyl)tetrahydrofuran-2-yl)methanamine

Cat. No.: B13349482
M. Wt: 191.27 g/mol
InChI Key: BDJGKCXTWYRNKL-RYUDHWBXSA-N
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Description

((2S,4R)-4-(p-Tolyl)tetrahydrofuran-2-yl)methanamine is a chiral amine compound characterized by a tetrahydrofuran ring substituted with a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2S,4R)-4-(p-Tolyl)tetrahydrofuran-2-yl)methanamine typically involves the following steps:

    Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through cyclization reactions involving diols or other suitable precursors.

    Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via Friedel-Crafts alkylation or other suitable aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

((2S,4R)-4-(p-Tolyl)tetrahydrofuran-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Conditions for substitution reactions vary depending on the specific reaction but may include the use of catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines or other reduced forms.

Scientific Research Applications

((2S,4R)-4-(p-Tolyl)tetrahydrofuran-2-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound may be used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.

    Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of ((2S,4R)-4-(p-Tolyl)tetrahydrofuran-2-yl)methanamine involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or biochemical assays.

Comparison with Similar Compounds

Similar Compounds

    ((2S,4R)-4-(p-Tolyl)tetrahydrofuran-2-yl)methanol: Similar structure but with a hydroxyl group instead of an amine.

    ((2S,4R)-4-(p-Tolyl)tetrahydrofuran-2-yl)acetate: Similar structure but with an acetate group.

Uniqueness

((2S,4R)-4-(p-Tolyl)tetrahydrofuran-2-yl)methanamine is unique due to its specific chiral configuration and the presence of both a tetrahydrofuran ring and a p-tolyl group. This combination of features makes it valuable in various applications, particularly in asymmetric synthesis and medicinal chemistry.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

[(2S,4R)-4-(4-methylphenyl)oxolan-2-yl]methanamine

InChI

InChI=1S/C12H17NO/c1-9-2-4-10(5-3-9)11-6-12(7-13)14-8-11/h2-5,11-12H,6-8,13H2,1H3/t11-,12-/m0/s1

InChI Key

BDJGKCXTWYRNKL-RYUDHWBXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@H]2C[C@H](OC2)CN

Canonical SMILES

CC1=CC=C(C=C1)C2CC(OC2)CN

Origin of Product

United States

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